2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid
Overview
Description
2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the third position, and an acetic acid moiety at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-(trifluoromethyl)pyridine, followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure regioselectivity. The subsequent introduction of the acetic acid group can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Dehalogenated pyridines.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy . The bromine atom can participate in halogen bonding, which may influence the binding affinity to target proteins .
Comparison with Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Lacks the acetic acid group but shares similar reactivity and applications.
3-(Trifluoromethyl)pyridine-4-acetic acid: Lacks the bromine atom but has similar biological and chemical properties.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-3-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the bromine atom, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as potential biological activities .
Properties
IUPAC Name |
2-[2-bromo-3-(trifluoromethyl)pyridin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJVUBQLKLCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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